

An In-depth Technical Guide to 2-(4-methylphenyl)pyridine

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Compound of Interest

Compound Name: 2-(p-Tolyl)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-methylphenyl)pyridine, a key building block in synthetic and medicinal chemistry. This document details its chemical identity, synthesis protocols, physicochemical and spectroscopic properties, and its significant role as a precursor in the development of therapeutic agents.

Chemical Identity and Properties

2-(4-methylphenyl)pyridine, also known as **2-(p-Tolyl)pyridine**, is an aromatic heterocyclic compound. Its structure consists of a pyridine ring substituted with a p-tolyl group at the 2-position. This arrangement imparts specific steric and electronic properties that make it a valuable intermediate in organic synthesis.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(4-methylphenyl)pyridine.^{[1][2]}

Table 1: Physicochemical Properties of 2-(4-methylphenyl)pyridine

| Property | Value | Reference |
|---------------------------------------|-----------------------------------|-----------|
| IUPAC Name | 2-(4-methylphenyl)pyridine | [1][2] |
| Synonyms | 2-(p-Tolyl)pyridine | |
| CAS Number | 4467-06-5 | [1][2] |
| Molecular Formula | C ₁₂ H ₁₁ N | [1][2] |
| Molecular Weight | 169.22 g/mol | [1] |
| Appearance | Clear yellow to gold liquid | [3] |
| Boiling Point | 170-180 °C at 20 mm Hg | [3] |
| Density | 0.99 g/mL at 25 °C | [3] |
| Refractive Index (n ²⁰ /D) | 1.617 | [3] |

Synthesis of 2-(4-methylphenyl)pyridine

The synthesis of 2-(4-methylphenyl)pyridine is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These methods offer high yields and good functional group tolerance.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. In the context of synthesizing 2-(4-methylphenyl)pyridine, this typically involves the reaction of a pyridine-based electrophile with a tolyl-based boronic acid derivative, or vice versa, in the presence of a palladium catalyst and a base.

A general representation of the Suzuki-Miyaura coupling for the synthesis of 2-arylpyridines is the reaction of pyridine-2-sulfonyl fluoride (PyFluor) with an aryl boronic acid.[4]

Experimental Protocol: General Suzuki-Miyaura Coupling for 2-Arylpyridines[4]

- Reactants: To a reaction vessel is added pyridine-2-sulfonyl fluoride (PyFluor) (0.3 mmol), the desired aryl boronic acid (0.45 mmol), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol), and a base like sodium phosphate (Na₃PO₄) (0.9 mmol).

- Solvent: The reactants are dissolved in a suitable solvent, such as dioxane (1.0 mL).
- Reaction Conditions: The reaction mixture is heated in a sealed vial at a temperature ranging from 65 to 100 °C. The progress of the reaction is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous work-up. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-arylpyridine.

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Caption: General workflow for the synthesis of 2-(4-methylphenyl)pyridine via Suzuki-Miyaura coupling.

Stille Cross-Coupling Reaction

The Stille reaction provides an alternative route for the synthesis of 2-(4-methylphenyl)pyridine, involving the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst.^[5] While effective, the toxicity of organotin reagents is a significant drawback of this method.^[5]

The general mechanism for the Stille coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.^[5]

Spectroscopic Data

The structural characterization of 2-(4-methylphenyl)pyridine is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for 2-(4-methylphenyl)pyridine

| Technique | Data | Reference |
|---------------------|-------------------------------|---------------------|
| ¹ H NMR | Spectra available for review. | [6] |
| ¹³ C NMR | Spectra available for review. | [6] |
| IR Spectroscopy | Spectra available for review. | [6] |
| Mass Spectrometry | Spectra available for review. | [6] |

Note: Detailed peak assignments require access to the spectral data from the provided references.

Role in Drug Discovery and Development

2-(4-methylphenyl)pyridine serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds.[\[3\]](#)[\[7\]](#) The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[\[8\]](#) Derivatives of 2-phenylpyridine have shown a broad spectrum of biological activities, including insecticidal, antimicrobial, antiviral, and anticancer properties.[\[9\]](#)[\[10\]](#)

Kinase Inhibitors

A significant application of 2-phenylpyridine derivatives is in the development of kinase inhibitors. Kinases are key enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. By designing molecules that can specifically bind to and inhibit the activity of certain kinases, it is possible to develop targeted therapies. For instance, derivatives of 2-phenylpyridine have been investigated as inhibitors of Met kinase and PIM-1 kinase, both of which are important targets in oncology.[\[11\]](#)

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Caption: Simplified signaling pathway of kinase inhibition by a 2-phenylpyridine derivative.

GPR119 Agonists

Derivatives of 2-(4-methylphenyl)pyridine have also been explored as agonists for the G-protein coupled receptor 119 (GPR119).^[12] GPR119 is a promising target for the treatment of type 2 diabetes and obesity. Agonists of this receptor have been shown to stimulate insulin secretion and improve glucose tolerance.^[12]

Topoisomerase II Inhibitors

Certain dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives have demonstrated potent inhibitory activity against topoisomerase II, an enzyme essential for DNA replication.^[13] This makes them promising candidates for the development of novel anticancer agents.^[13]

Conclusion

2-(4-methylphenyl)pyridine is a versatile and valuable chemical entity with significant applications in organic synthesis and drug discovery. Its straightforward synthesis through modern cross-coupling methodologies, combined with the diverse biological activities of its derivatives, ensures its continued importance for researchers and scientists in the pharmaceutical industry. This guide has provided a comprehensive overview of its properties,

synthesis, and key applications, highlighting its role as a foundational scaffold for the development of novel therapeutics.

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